molecular formula C14H10BrNO5 B11949689 4-Bromophenyl (4-nitrophenoxy)acetate

4-Bromophenyl (4-nitrophenoxy)acetate

Cat. No.: B11949689
M. Wt: 352.14 g/mol
InChI Key: PJUDLWJKAXTLFD-UHFFFAOYSA-N
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Description

4-Bromophenyl (4-nitrophenoxy)acetate is an organic compound that features a bromine atom and a nitro group attached to a phenyl ring, connected through an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl (4-nitrophenoxy)acetate typically involves the esterification of 4-bromophenol with 4-nitrophenoxyacetic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The process generally involves refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl (4-nitrophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl derivatives.

    Reduction: 4-Bromophenyl (4-aminophenoxy)acetate.

    Ester hydrolysis: 4-Bromophenol and 4-nitrophenoxyacetic acid.

Scientific Research Applications

4-Bromophenyl (4-nitrophenoxy)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromophenyl (4-nitrophenoxy)acetate depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can play crucial roles in binding interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.

    4-Nitrophenyl acetate: An ester of 4-nitrophenol and acetic acid.

Uniqueness

4-Bromophenyl (4-nitrophenoxy)acetate is unique due to the presence of both bromine and nitro groups, which can impart distinct reactivity and properties compared to other similar compounds

Properties

Molecular Formula

C14H10BrNO5

Molecular Weight

352.14 g/mol

IUPAC Name

(4-bromophenyl) 2-(4-nitrophenoxy)acetate

InChI

InChI=1S/C14H10BrNO5/c15-10-1-5-13(6-2-10)21-14(17)9-20-12-7-3-11(4-8-12)16(18)19/h1-8H,9H2

InChI Key

PJUDLWJKAXTLFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

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